molecular formula C20H11ClN2O3 B11590722 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-3-carboxamide

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-3-carboxamide

Cat. No.: B11590722
M. Wt: 362.8 g/mol
InChI Key: ZKYPFWVAHXGZGB-UHFFFAOYSA-N
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Description

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse biological activities and are commonly found in various plants and microorganisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives .

Mechanism of Action

The mechanism of action of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-3-carboxamide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), leading to oxidative damage in cells. These actions contribute to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and generate ROS sets it apart from other anthraquinone derivatives .

Properties

Molecular Formula

C20H11ClN2O3

Molecular Weight

362.8 g/mol

IUPAC Name

2-chloro-N-(9,10-dioxoanthracen-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C20H11ClN2O3/c21-19-14(8-4-10-22-19)20(26)23-15-9-3-7-13-16(15)18(25)12-6-2-1-5-11(12)17(13)24/h1-10H,(H,23,26)

InChI Key

ZKYPFWVAHXGZGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(N=CC=C4)Cl

Origin of Product

United States

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